molecular formula C13H19N3O3 B2887873 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide CAS No. 2034367-67-2

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide

Cat. No.: B2887873
CAS No.: 2034367-67-2
M. Wt: 265.313
InChI Key: KBBWFCLXYRSMHZ-UHFFFAOYSA-N
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Description

2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide is a compound of interest in both scientific research and industrial applications. Its structure comprises a cyclopropyl group, an oxopyridazine ring, and an acetamide moiety. This combination suggests potential versatility in its chemical behavior and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide typically involves multiple steps:

  • Formation of the Cyclopropyl Group: : Initiating with cyclopropanation, where an alkene is treated with a carbene precursor.

  • Oxopyridazine Ring Construction: : This involves cyclization of hydrazine derivatives with appropriate precursors under controlled temperatures and catalytic conditions.

  • Introduction of the Acetamide Group: : Acetamidation via reaction with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

For industrial-scale production, continuous flow synthesis could be employed, optimizing reaction times and yields. Reactions often occur under mild conditions with environmentally friendly reagents, enhancing safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation reactions, typically producing various oxides.

  • Reduction: : Can be reduced to amines or alcohols using hydride donors.

  • Substitution: : Participates in nucleophilic or electrophilic substitution, where different functional groups replace hydrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidants include hydrogen peroxide or potassium permanganate.

  • Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.

  • Substitution: : Halogenation using chlorine or bromine in solvents like carbon tetrachloride.

Major Products Formed

  • Oxidized derivatives

  • Reduced alcohols or amines

  • Substituted derivatives with functional groups like halogens

Scientific Research Applications

Chemistry

  • Utilized as a precursor in the synthesis of heterocyclic compounds.

  • Acts as an intermediate in organic synthesis protocols.

Biology

  • Explored for its potential inhibitory effects on enzymes or receptors.

  • Studied for its biological activity in cellular assays.

Medicine

  • Investigated for anti-inflammatory and analgesic properties.

Industry

  • Used in material science for developing novel polymers.

  • Applications in agrochemical formulations for its unique chemical properties.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with specific molecular targets. For example, it might inhibit enzyme activity by binding to the active site, altering the enzyme's functionality. The pathways involved include signal transduction and metabolic pathways, impacting cellular functions.

Comparison with Similar Compounds

Comparison with Other Compounds

When compared to similar compounds like 2-(3-cyclopropyl-5-oxopyridazin-1(6H)-yl)acetamide, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide exhibits unique properties due to the presence of the methoxy group. This group influences its reactivity and solubility.

List of Similar Compounds

  • 2-(3-cyclopropyl-5-oxopyridazin-1(6H)-yl)acetamide

  • 2-(2-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide

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Properties

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1-methoxypropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-9(8-19-2)14-12(17)7-16-13(18)6-5-11(15-16)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBBWFCLXYRSMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)CN1C(=O)C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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